Cephradine Monohydrate

Description

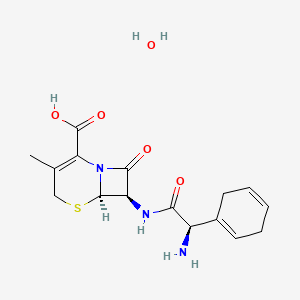

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNPSPMQGXQSET-CYJZLJNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860560 | |

| Record name | Cephradine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31828-50-9, 75975-70-1 | |

| Record name | Cephradine dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephradine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075975701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephradine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEPHRADINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUC0D71IZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cephradine Monohydrate: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephradine Monohydrate is a first-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative pathogens. As a semi-synthetic derivative of cephalosporin C, it has been a cornerstone in the treatment of various bacterial infections, including those of the respiratory and urinary tracts, as well as skin and soft tissue infections.[] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is the hydrated form of cephradine, containing one molecule of water for every molecule of cephradine.

IUPAC Name: (6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate[2]

Chemical Formula: C₁₆H₂₁N₃O₅S

Molecular Weight: 367.42 g/mol [3]

CAS Number: 75975-70-1[3]

Synonyms: Cefradine Monohydrate[]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for formulation and development.

| Property | Value | References |

| Appearance | White, crystalline powder or small, colorless crystals. | |

| Melting Point | 140-142 °C (with decomposition) | [4][5] |

| Solubility | Soluble in propylene glycol; slightly soluble in acetone and ethanol; insoluble in ether, chloroform, benzene, and hexane. Water solubility is approximately 4 mg/mL. | [6][7] |

| pKa | pK₁: ~2.6, pK₂: ~7.3 | [6][7] |

Mechanism of Action

This compound exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. Additionally, it has been found to possess anti-inflammatory properties through the inhibition of a specific signaling pathway.

Inhibition of Bacterial Cell Wall Synthesis

As a β-lactam antibiotic, cephradine targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2][8] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the cell wall. By inhibiting the cross-linking of peptidoglycan chains, cephradine weakens the cell wall, leading to cell lysis and bacterial death.[][2][4]

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Inhibition of T-LAK Cell-Originated Protein Kinase (TOPK) Signaling

Recent research has identified that cephradine can directly bind to and inhibit the activity of T-LAK cell-originated protein kinase (TOPK).[9] TOPK is involved in inflammatory responses, and its inhibition by cephradine has been shown to block solar-ultraviolet induced skin inflammation. This is achieved through the modulation of downstream signaling pathways, such as the p38 MAPK pathway.[9]

References

- 2. resources.biomol.com [resources.biomol.com]

- 3. ijrpr.com [ijrpr.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Cephradine [drugfuture.com]

- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Cephradine Monohydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cephradine Monohydrate, a first-generation cephalosporin antibiotic. It covers its fundamental chemical properties, mechanism of action, pharmacokinetic profile, and key experimental protocols relevant to its analysis and synthesis.

Core Chemical and Physical Data

This compound is the hydrated form of cephradine, a semi-synthetic beta-lactam antibiotic.[1] Key quantitative data are summarized below.

| Property | Value | Citations |

| CAS Number | 75975-70-1 | [2][3] |

| Molecular Formula | C₁₆H₁₉N₃O₄S·H₂O | [3] |

| Molecular Weight | 367.42 g/mol | [3][4] |

| Melting Point | 140-142°C (with decomposition) | |

| pKa₁ | 2.63 | |

| pKa₂ | 7.27 |

Mechanism of Action

As a member of the cephalosporin class of antibiotics, the primary mechanism of action of cephradine is the inhibition of bacterial cell wall synthesis.[4][5][6] This process is critical for bacterial integrity and survival.

The bactericidal action of cephradine is achieved through the following steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Cephradine's characteristic beta-lactam ring mimics the D-alanyl-D-alanine moiety of peptidoglycan precursors.[4] This allows it to bind to the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][5]

-

Inhibition of Transpeptidation: By binding to PBPs, cephradine inhibits their transpeptidase activity.[7] This action prevents the cross-linking of peptidoglycan strands, a crucial step for forming a stable and rigid cell wall.[5][8]

-

Cell Lysis: The disruption of cell wall synthesis leads to a weakened and unstable cell wall.[4] Consequently, the bacterial cell cannot withstand the internal osmotic pressure, resulting in cell lysis and death.[1][4]

Cephradine is effective against a broad spectrum of gram-positive bacteria and some gram-negative bacteria.[2][7]

Inhibition of Bacterial Cell Wall Synthesis by Cephradine.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion of cephradine have been studied in various models. A summary of key pharmacokinetic parameters is presented below.

| Parameter | Value | Species/Conditions | Citations |

| Oral Bioavailability | ~94% | Humans | [9] |

| Elimination Half-life | 1.12 ± 0.13 hours | Young Humans (IV) | [9] |

| 1.71 ± 0.20 hours | Elderly Humans (IV) | [9] | |

| 0.8 - 1.0 hours | Infants/Children (Oral) | [10] | |

| Protein Binding | <10% | General | [11] |

| Excretion | Primarily renal, unchanged | General | [11] |

| >80% of dose in urine within 6 hours | Humans | [9] |

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of cephradine in pharmaceutical formulations.[12][13]

Objective: To determine the concentration of this compound using a validated HPLC-UV method.

Materials and Reagents:

-

This compound reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Pharmaceutical formulation (e.g., capsules)

-

Agilent Zorbax 300-SCX column (5µm, 4.6×250 mm) or equivalent

-

HPLC system with UV detector

Standard Solution Preparation:

-

Accurately weigh 100 mg of this compound reference standard.

-

Dissolve in 1000 ml of methanol to obtain a stock solution of 100 µg/ml.[12]

-

Perform serial dilutions of the stock solution with methanol to prepare a calibration curve in the desired range (e.g., 2.5-12.5 µg/ml).[12]

Sample Preparation:

-

For encapsulated formulations, accurately weigh the contents of a representative number of capsules.

-

Dissolve a portion of the powder equivalent to a known amount of cephradine in methanol.

-

Filter the solution to remove excipients and dilute with methanol to fall within the calibration range.

Chromatographic Conditions (Example):

-

Column: Zorbax 300-SCX Agilent Column (5µm, 4.6×250 mm)[12]

-

Mobile Phase: A suitable buffered aqueous/organic mobile phase (specifics to be optimized based on system and column).

-

Flow Rate: Typically 1.0 ml/min.

-

Detection Wavelength: UV detection at a wavelength appropriate for cephradine (e.g., 254 nm).

-

Injection Volume: 20 µl.

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of cephradine in the sample by interpolating its peak area from the calibration curve.

-

Validate the method by assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[12]

References

- 1. This compound | C16H21N3O5S | CID 21124775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of Cephradine? [synapse.patsnap.com]

- 5. What is Cephradine used for? [synapse.patsnap.com]

- 6. Cephalosporins - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. urology-textbook.com [urology-textbook.com]

- 9. Pharmacokinetics of cephradine administered intravenously and orally to young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of cephradine suspension infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cefradine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. wisdomlib.org [wisdomlib.org]

An In-Depth Technical Guide to the Solubility of Cephradine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cephradine Monohydrate in various solvents. The information is curated for professionals in the fields of pharmaceutical research, drug development, and analytical chemistry. This document summarizes key solubility data, details experimental protocols for solubility determination, and provides visual representations of the experimental workflow.

Executive Summary

This compound is a first-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its solubility is a critical physicochemical property that influences its formulation, bioavailability, and efficacy. This guide reveals that the solubility of this compound is highly dependent on the solvent system, temperature, and pH. While exhibiting moderate solubility in water, its solubility is significantly influenced by the presence of co-solvents and the pH of the aqueous medium.

Data Presentation: Solubility of this compound

The following tables summarize the quantitative solubility data for this compound in various solvents and conditions.

Table 1: Solubility in Common Solvents at 25°C

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |

| Water | 4 | 10.88 | [1] |

| DMSO | Insoluble | - | [1][2] |

| Ethanol | <1 (Slightly soluble or insoluble) | - | [1] |

Table 2: Qualitative Solubility in Various Organic Solvents

| Solvent | Qualitative Solubility | Reference |

| Propylene Glycol | Soluble | [3] |

| Acetone | Slightly Soluble | [3] |

| Ether | Insoluble | [3] |

| Chloroform | Insoluble | [3] |

| Benzene | Insoluble | [3] |

| Hexane | Insoluble | [3] |

Table 3: Solubility of Cephradine in Water-Methanol Mixtures at Various Temperatures

| Water Mole Fraction | Temperature (°C) | Solubility (g/kg solvent) | Reference |

| 1.0 | 15 | ~12 | [4] |

| 1.0 | 25 | ~18 | [4] |

| 1.0 | 35 | ~25 | [4] |

| 1.0 | 45 | ~35 | [4] |

| 1.0 | 55 | ~50 | [4] |

| 0.8 | 15 | ~8 | [4] |

| 0.8 | 25 | ~12 | [4] |

| 0.8 | 35 | ~18 | [4] |

| 0.8 | 45 | ~26 | [4] |

| 0.8 | 55 | ~38 | [4] |

| 0.6 | 15 | ~5 | [4] |

| 0.6 | 25 | ~8 | [4] |

| 0.6 | 35 | ~12 | [4] |

| 0.6 | 45 | ~18 | [4] |

| 0.6 | 55 | ~27 | [4] |

| 0.4 | 15 | ~3 | [4] |

| 0.4 | 25 | ~5 | [4] |

| 0.4 | 35 | ~8 | [4] |

| 0.4 | 45 | ~12 | [4] |

| 0.4 | 55 | ~18 | [4] |

| 0.2 | 15 | ~2 | [4] |

| 0.2 | 25 | ~3 | [4] |

| 0.2 | 35 | ~5 | [4] |

| 0.2 | 45 | ~8 | [4] |

| 0.2 | 55 | ~12 | [4] |

| 0.0 | 15 | ~1 | [4] |

| 0.0 | 25 | ~2 | [4] |

| 0.0 | 35 | ~3 | [4] |

| 0.0 | 45 | ~5 | [4] |

| 0.0 | 55 | ~8 | [4] |

Table 4: pH-Dependent Aqueous Solubility of Cephradine Form 1 at Different Temperatures

| pH | Temperature (K) | Mole Fraction Solubility (x10^4) | Reference |

| 1.45 | 283.15 | 1.83 | [5] |

| 1.45 | 298.15 | 1.95 | [5] |

| 1.45 | 308.15 | 2.08 | [5] |

| 2.55 | 283.15 | 1.15 | [5] |

| 2.55 | 298.15 | 1.23 | [5] |

| 2.55 | 308.15 | 1.31 | [5] |

| 3.86 | 283.15 | 0.52 | [5] |

| 3.86 | 298.15 | 0.55 | [5] |

| 3.86 | 308.15 | 0.59 | [5] |

| 4.78 | 283.15 | 0.43 | [5] |

| 4.78 | 298.15 | 0.46 | [5] |

| 4.78 | 308.15 | 0.49 | [5] |

| 5.89 | 283.15 | 0.63 | [5] |

| 5.89 | 298.15 | 0.67 | [5] |

| 5.89 | 308.15 | 0.71 | [5] |

| 6.92 | 283.15 | 1.54 | [5] |

| 6.92 | 298.15 | 1.64 | [5] |

| 6.92 | 308.15 | 1.75 | [5] |

| 8.57 | 283.15 | 10.21 | [5] |

| 8.57 | 298.15 | 10.88 | [5] |

| 8.57 | 308.15 | 11.59 | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isothermal Shake-Flask Method for Solubility Determination

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.[6][7]

a. Materials and Equipment:

-

This compound powder

-

Solvent of interest

-

Stoppered flasks or vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

b. Procedure:

-

Add an excess amount of this compound powder to a stoppered flask or vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[7]

-

Seal the flasks and place them in an orbital shaker or on a magnetic stirrer with a constant temperature bath set to the desired temperature (e.g., 25°C or 37°C).[6]

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.[6]

-

After the equilibration period, stop the agitation and allow the undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility based on the measured concentration and the dilution factor. A minimum of three replicate determinations is recommended.[6]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust and widely used technique for the accurate quantification of Cephradine.[8][9]

a. Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M ammonium acetate adjusted to pH 5.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.[10] A common mobile phase composition is a mixture of water, methanol, 0.5 M sodium acetate, and 0.7 N acetic acid (pH 4.8).[11]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

b. Procedure:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Inject the prepared sample (from the solubility experiment) into the HPLC system and record the peak area.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry offers a simpler and faster method for concentration determination, suitable for high-throughput screening.[12][13]

a. Method Parameters:

-

Wavelength of Maximum Absorbance (λmax): 254 nm in water.[12][13][14]

-

Solvent: The same solvent used in the solubility experiment or a solvent in which the drug is freely soluble and does not interfere with the absorbance measurement. Water is a common solvent.[12][13][14]

b. Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Measure the absorbance of each standard at the λmax using a UV-Vis spectrophotometer, using the solvent as a blank.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the appropriately diluted sample from the solubility experiment.

-

Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

Caption: Workflow for Solubility Determination.

Caption: HPLC Analysis Workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 5. researchgate.net [researchgate.net]

- 6. who.int [who.int]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. ijrpr.com [ijrpr.com]

- 13. researchgate.net [researchgate.net]

- 14. article.aascit.org [article.aascit.org]

An In-depth Technical Guide to the Synthesis and Purification of Cephradine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The information presented is collated from various scientific publications and patents to serve as a valuable resource for professionals in the field of drug development and pharmaceutical sciences.

Synthesis of Cephradine

The synthesis of cephradine can be broadly categorized into two primary approaches: chemical synthesis and enzymatic synthesis. While chemical methods have been traditionally employed, enzymatic processes are gaining prominence due to their environmental benefits and potentially higher specificity.

Chemical Synthesis

Chemical synthesis of cephradine typically involves the acylation of the 7-aminodesacetoxy-cephalosporanic acid (7-ADCA) nucleus with an activated form of D-α-amino-α-(1,4-cyclohexadienyl)acetic acid (D-dihydrophenylglycine or DHPG).[1]

A common chemical route involves the following key steps:

-

Protection of DHPG: The amino group of DHPG is protected, for instance, by using a Dane salt derivative.

-

Activation of the Carboxyl Group: The carboxyl group of the protected DHPG is activated to facilitate the subsequent acylation reaction. This can be achieved using reagents like pivaloyl chloride in a solvent such as dichloromethane.[1]

-

Acylation of 7-ADCA: The activated DHPG derivative is reacted with 7-ADCA in the presence of a base, like 1,8-diazabicyclo-(5,4,0)-undec-7-ene (DBU), in an organic solvent.[1]

-

Deprotection: The protecting groups are removed under acidic conditions to yield cephradine.[2]

-

Isolation: The final product is isolated from the reaction mixture. This often involves a pH shift and may utilize a complexing agent like dimethylformamide (DMF) or quinoline to precipitate the cephradine complex, which is then converted to the final product.[1][2]

A significant drawback of chemical synthesis is the use of organic solvents like dichloromethane and DMF, which raises environmental concerns due to the generation of chemical waste.[2] Furthermore, chemical synthesis can result in the formation of impurities, such as cephalexin, with typical levels around 1.0-1.5%.[1]

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, typically conducted in aqueous media. This process utilizes an enzyme, commonly a penicillin G acylase, to catalyze the acylation of 7-ADCA with an activated form of DHPG, such as D-dihydrophenylglycine methyl ester (DHPG-ME).[1][3]

Key aspects of the enzymatic synthesis include:

-

Enzyme: Immobilized penicillin G acylase is frequently used to simplify catalyst recovery and reuse.[3]

-

Reactants: 7-ADCA serves as the nucleus, and an activated form of DHPG, like an ester or amide, acts as the acyl donor.[1]

-

Reaction Conditions: The reaction is typically carried out in an aqueous buffer system at a controlled pH and temperature. For instance, a patent describes a process using immobilized wild-type Pen-G acylase at 20°C and pH 6.9.[3]

-

Anaerobic Conditions: Performing the synthesis under anaerobic conditions can be crucial to minimize the oxidation of DHPG to phenylglycine (PG), which would otherwise lead to the formation of cephalexin as an impurity.[1] Enzymatic synthesis carried out under aerobic conditions has been reported to yield cephalexin levels between 5-10%.[1]

The conversion rates of 7-ADCA to cephradine in enzymatic processes can be significant, with some methods achieving over 70% conversion.[4]

Purification of this compound

Crystallization is the primary method for the purification of this compound.[5] The goal is to obtain a product with high purity, desirable crystal morphology, and good filterability. This compound is known to crystallize in a needle-like shape, which can lead to issues such as agglomeration and slow filtration.[5][6]

Several crystallization techniques are employed, including:

-

Cooling Crystallization: This involves dissolving the crude cephradine in a suitable solvent at an elevated temperature and then gradually cooling the solution to induce crystallization.

-

Antisolvent Crystallization: In this method, an antisolvent (a solvent in which cephradine is poorly soluble) is added to a solution of cephradine to induce precipitation.

-

Solvent Evaporation: This technique involves slowly evaporating the solvent from a cephradine solution to increase its concentration and cause crystallization.[5]

Optimizing Crystallization

Research has focused on optimizing crystallization conditions to improve the physical properties of the final product. Key parameters that can be manipulated include:

-

Solvent System: Mixtures of solvents, such as methanol and water, are often used. The solubility of cephradine is influenced by the solvent composition and temperature.[5]

-

Cooling Rate: A lower cooling rate can lead to larger particle sizes and improved filterability.[5]

-

Seeding: The addition of seed crystals can help control the crystallization process and result in a more uniform particle size distribution.[5]

-

Adjuvants: The addition of certain agents, like 1,2-propanediol, has been shown to improve crystal characteristics.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various sources regarding the synthesis and purification of this compound.

Table 1: Enzymatic Synthesis of Cephradine

| Parameter | Value | Reference |

| Enzyme | Immobilized wild-type Pen-G acylase | [3] |

| Temperature | 20 °C | [3] |

| pH | 6.9 | [3] |

| Conversion of 7-ADCA | 68% | [3] |

| Synthesis/Hydrolysis (S/H) Ratio | 1.8 | [3] |

| Conversion of 7-ADCA (expanded experiment) | 80% | [8] |

| Yield of Cephradine (expanded experiment) | ~87% | [8] |

Table 2: Optimized Crystallization of Cefradine

| Parameter | Optimal Condition | Result | Reference |

| Dissolving Temperature | 15 °C | - | [7] |

| Initial Crystallization Temperature | 30 °C | - | [7] |

| Cooling Temperature | 0 °C | - | [7] |

| Adjuvant Agent | 1,2-propanediol (0.2 volume ratio) | - | [7] |

| Resulting Crystal Properties | |||

| Yield | ~92% | Increased from 89.4% | [7] |

| Purity | >98% | Increased from 90.7% | [7] |

| Average Crystal Size | ~500 µm | Increased from 220 µm | [7] |

| Cefalexin Content | 0.36% | Reduced from 2.1% | [7] |

Table 3: Purification Specifications for Cephradine Hydrate

| Parameter | Specification | Reference |

| Water Content (Monohydrate) | 3% - 6% by weight | [3] |

| Absorbance at 450 nm (Coloration) | Below 0.050 | [3] |

| Preferred Absorbance at 450 nm | 0.005 - 0.050 | [3] |

| More Preferred Absorbance at 450 nm | 0.008 - 0.040 | [3] |

| Most Preferred Absorbance at 450 nm | 0.010 - 0.030 | [3] |

| Limit of Cephalexin | Not more than 5.0% (anhydrous basis) | [9] |

Experimental Protocols

Enzymatic Synthesis of Cephradine

The following protocol is based on a patent describing the synthesis using immobilized penicillin G acylase.[3]

Materials:

-

7-aminodesacetoxy cephalosporanic acid (7-ADCA)

-

D-dihydrophenylglycine methyl ester (DHME)

-

Immobilized wild-type Pen-G acylase

-

25% NH4OH solution

-

Sodium bisulphite

-

Water

Procedure:

-

Prepare a preparation reactor with 40 ml of water at 20°C.

-

Add 0.03 g of sodium bisulphite, 9.15 g of 7-ADCA, and 9.07 g of DHME to the reactor.

-

Adjust the pH of the suspension to 6.9 using a 25% NH4OH solution.

-

Transfer the suspension to an enzyme reactor containing 10 g of wet immobilized wild-type Pen-G acylase.

-

Maintain the temperature at 20°C and the pH at 6.9 by the controlled addition of 25% NH4OH solution.

-

Allow the reaction to proceed for 300 minutes.

Crystallization of this compound

This protocol is a general representation of a cooling crystallization process.[5]

Materials:

-

Crude Cephradine

-

Methanol-water mixture

Procedure:

-

Prepare a saturated solution of crude cephradine in a methanol-water mixture at 55°C.

-

Heat the solution to 60°C to ensure complete dissolution of the solid.

-

Filter the hot solution through a 0.2 µm PTFE filter to remove any undissolved impurities.

-

Cool the solution in a controlled manner to induce crystallization. A lower cooling rate is generally preferred.

-

(Optional) Add seed crystals of this compound during the cooling phase to promote controlled crystal growth.

-

Once crystallization is complete, separate the crystals from the mother liquor by filtration.

-

Wash the crystals with a suitable solvent (e.g., cold methanol-water mixture).

-

Dry the crystals under appropriate conditions (e.g., vacuum at a specified temperature).

Visualizations

Caption: Comparative overview of chemical and enzymatic synthesis pathways for Cephradine.

Caption: General workflow for the purification of this compound by crystallization.

References

- 1. EP2513327B1 - Production process for cephradine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. data.epo.org [data.epo.org]

- 4. US20060189802A1 - Process for the preparation of cephradine - Google Patents [patents.google.com]

- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 6. researchgate.net [researchgate.net]

- 7. benthamopen.com [benthamopen.com]

- 8. [Enzymatic synthesis of cephradine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cephradine [drugfuture.com]

The Antimicrobial Spectrum of Cephradine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephradine monohydrate, a first-generation cephalosporin, has long been a component of the antibacterial arsenal. This technical guide provides an in-depth analysis of its antimicrobial spectrum, focusing on its in-vitro activity against a range of clinically relevant Gram-positive and Gram-negative bacteria. Detailed experimental protocols for susceptibility testing are provided, alongside a molecular-level examination of its mechanism of action. Quantitative data on its efficacy, primarily through Minimum Inhibitory Concentration (MIC) values, are presented to offer a clear perspective on its therapeutic potential and limitations.

Introduction

Cephradine is a semi-synthetic, broad-spectrum, beta-lactam antibiotic belonging to the first generation of cephalosporins.[1] Its clinical utility stems from its activity against a variety of bacterial pathogens.[1] Understanding the precise antimicrobial spectrum of this compound is crucial for its appropriate clinical application, for guiding therapeutic choices, and for ongoing drug development and resistance monitoring efforts. This document serves as a technical resource, consolidating key data and methodologies for researchers and professionals in the field.

Mechanism of Action

The bactericidal action of Cephradine, like other cephalosporins, results from the inhibition of bacterial cell wall synthesis.[2][3] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, the synthesis of which is finalized by enzymes known as penicillin-binding proteins (PBPs).[2][4]

Cephradine's mechanism of action can be summarized as follows:

-

Binding to Penicillin-Binding Proteins (PBPs): The beta-lactam ring of Cephradine mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, allowing it to bind to the active site of PBPs.[4]

-

Inhibition of Transpeptidation: This binding acylates the PBP, rendering it inactive. This inactivation prevents the cross-linking of peptidoglycan strands, a critical step in cell wall synthesis.[4]

-

Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.[4]

Antimicrobial Spectrum: In-Vitro Activity

Cephradine exhibits activity against a range of Gram-positive and some Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism in vitro. The following tables summarize the available MIC data for Cephradine against various clinical isolates. It is important to note that susceptibility can vary based on the strain and the presence of resistance mechanisms.

Gram-Positive Bacteria

Cephradine is generally more active against Gram-positive cocci.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 64 | 512 |

Note: Data derived from a study on 155 clinical isolates of S. aureus. High levels of resistance were observed.[5]

Gram-Negative Bacteria

The activity of Cephradine against Gram-negative bacteria is more limited compared to later-generation cephalosporins.[6][7]

| Organism | Cephradine MIC (µg/mL) | Cefaclor MIC (µg/mL) | Cephalexin MIC (µg/mL) |

| Escherichia coli | >128 | 8 | 16 |

| Klebsiella pneumoniae | >128 | 8 | 16 |

| Proteus mirabilis | 16 | 4 | 8 |

Note: This table presents comparative MIC data from a study evaluating several first-generation cephalosporins. Cefaclor and Cephalexin generally demonstrated greater in-vitro activity against these Gram-negative isolates than Cephradine.[7]

Experimental Protocols for Susceptibility Testing

The determination of in-vitro susceptibility of bacterial isolates to Cephradine is typically performed using standardized methods such as broth microdilution or agar dilution. These methods are outlined by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]

Broth Microdilution Method

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate.

Materials:

-

This compound analytical standard

-

Sterile Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a concentration of 1280 µg/mL.[11]

-

Serial Dilutions: Perform serial two-fold dilutions of the Cephradine stock solution in MHB directly in the microtiter plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).[12]

-

Inoculum Preparation: Prepare a bacterial suspension from 4-5 isolated colonies on a non-selective agar plate into sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[13]

-

Inoculation: Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[13]

-

Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.[13]

-

Reading Results: The MIC is the lowest concentration of Cephradine that completely inhibits visible bacterial growth.[14]

Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium at various concentrations.

Materials:

-

This compound analytical standard

-

Sterile Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Inoculum replicating device (optional)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic-Containing Agar: Prepare a series of molten MHA tubes, each containing a specific concentration of Cephradine. This is achieved by adding a calculated amount of the antibiotic stock solution to the molten agar.[5][15]

-

Plate Pouring: Pour the antibiotic-containing agar into sterile petri dishes and allow them to solidify.[15]

-

Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.[5]

-

Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic.[16]

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[15]

-

Reading Results: The MIC is the lowest concentration of Cephradine that inhibits the visible growth of the bacteria on the agar surface.[5]

Conclusion

This compound remains a relevant first-generation cephalosporin with a defined antimicrobial spectrum, primarily targeting Gram-positive cocci and a limited range of Gram-negative bacilli. The quantitative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals. Continuous surveillance of its in-vitro activity is imperative to monitor for the emergence of resistance and to ensure its continued efficacy in appropriate clinical scenarios. The methodologies outlined here serve as a standardized approach for such ongoing evaluations.

References

- 1. drugs.com [drugs.com]

- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cephalosporin - Wikipedia [en.wikipedia.org]

- 4. resources.biomol.com [resources.biomol.com]

- 5. academicjournals.org [academicjournals.org]

- 6. Comparison of in vitro activity of cephalexin, cephradine, and cefaclor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of In Vitro Activity of Cephalexin, Cephradine, and Cefaclor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nih.org.pk [nih.org.pk]

- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 10. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. goldbio.com [goldbio.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. clsjournal.ascls.org [clsjournal.ascls.org]

- 16. woah.org [woah.org]

An In-depth Technical Guide on the Historical Development of First-Generation Cephalosporins

This technical guide provides a comprehensive overview of the historical development of first-generation cephalosporins, from their serendipitous discovery to their establishment as a cornerstone in antibacterial therapy. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The cephalosporins are a pivotal class of β-lactam antibiotics, structurally and mechanistically related to penicillins.[1] Their discovery and subsequent development marked a significant advancement in the fight against bacterial infections, particularly those caused by penicillinase-producing staphylococci.[2] This guide traces the journey of the first generation of these compounds, which laid the groundwork for the multi-generational landscape of cephalosporins in use today. First-generation cephalosporins are characterized by their strong activity against Gram-positive bacteria and a more limited spectrum against Gram-negative organisms.[3][4]

The Serendipitous Discovery of Cephalosporins

Giuseppe Brotzu's Pioneering Observation

The story of cephalosporins begins in 1945 with the Italian pharmacologist Giuseppe Brotzu.[5][6] While investigating a sewage outfall off the coast of Sardinia, he observed that the fungus Cephalosporium acremonium (now known as Acremonium chrysogenum) produced substances that inhibited the growth of various Gram-positive and Gram-negative bacteria, including Salmonella typhi, the causative agent of typhoid fever.[1][2] This initial observation prompted further investigation into the antibacterial properties of this mold.[5]

Isolation and Characterization at Oxford

In 1948, Brotzu's fungal cultures were sent to Sir Howard Florey's team at the Sir William Dunn School of Pathology at the University of Oxford, the same institution instrumental in developing penicillin.[2] There, researchers Guy Newton and Sir Edward Abraham isolated several antibiotic substances from the fungus.[2][7] Among these were Cephalosporin P (a steroid-like compound with minimal antibacterial activity) and Penicillin N (which had activity against Gram-negative bacteria).[1]

The most significant breakthrough came in 1953 with the isolation of Cephalosporin C.[2][5] This compound was found to possess a β-lactam ring, similar to penicillin, but was notably resistant to hydrolysis by penicillinase (a β-lactamase enzyme), which was a major cause of bacterial resistance to penicillin at the time.[2] Although Cephalosporin C itself had only modest antibacterial potency, its stability against penicillinase made it a highly promising lead compound for further development.[6] The chemical structure of Cephalosporin C was fully elucidated in 1959.[5]

The Advent of Semi-Synthesis: Isolating the 7-ACA Nucleus

The limited potency of the naturally occurring Cephalosporin C meant it was not suitable for direct clinical use.[7] The pivotal step that unlocked the therapeutic potential of this class of antibiotics was the development of a method to isolate its core chemical structure, 7-aminocephalosporanic acid (7-ACA), in the early 1960s.[2][5] This process involved the chemical or enzymatic removal of the D-aminoadipic acid side chain from Cephalosporin C.[8]

The isolation of the 7-ACA nucleus was analogous to the earlier isolation of 6-aminopenicillanic acid (6-APA) for penicillins. It opened the door to semi-synthesis, allowing chemists to attach various side chains to the 7-ACA core.[2][8] This semi-synthetic approach enabled the creation of thousands of new cephalosporin derivatives with improved potency, altered pharmacokinetic properties, and a broader spectrum of activity.[2][8] Eli Lilly and Company was at the forefront of developing a cost-effective method for producing 7-ACA, which was crucial for the commercial production of the first cephalosporin drugs.[5]

The First Generation: Characteristics and Key Compounds

Introduced in the mid-1960s, first-generation cephalosporins were the first to be marketed.[5][8] They are primarily active against Gram-positive bacteria, including Staphylococcus and Streptococcus species.[3] Their activity against Gram-negative bacteria is limited but includes some common pathogens like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[4]

Cephalothin: The Pioneer

In 1964, Eli Lilly and Company launched cephalothin (marketed as Keflin), the first commercially available cephalosporin antibiotic.[5][7] Developed through the semi-synthetic modification of the 7-ACA nucleus, cephalothin demonstrated a broader spectrum of activity than penicillin G and was effective against penicillinase-producing Staphylococcus aureus.[9] It required parenteral (intravenous or intramuscular) administration.[5]

Cefazolin: An Improvement

Cefazolin was introduced in 1973 by Eli Lilly (Kefzol) and SmithKline (Ancef).[5] It is also administered parenterally and is noted for achieving higher blood concentrations and having a longer half-life than cephalothin, allowing for less frequent dosing. It remains a widely used agent, particularly for surgical prophylaxis.[10]

Cephalexin: The First Oral Agent

A significant advancement was the development of the first orally available cephalosporin, cephalexin (Keflex), by Eli Lilly in 1967.[5][] The development of cephalexin involved modifying the side chain structure to enhance its stability in the acidic environment of the stomach and improve its absorption from the gastrointestinal tract.[9][] This made it a convenient option for treating a range of common infections in outpatient settings, including skin, respiratory tract, and urinary tract infections.[3][12]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephalosporins, like all β-lactam antibiotics, are bactericidal, meaning they actively kill bacteria.[10][13] Their mechanism of action involves the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[7][10]

-

Targeting Penicillin-Binding Proteins (PBPs) : The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by enzymes known as penicillin-binding proteins (PBPs).[7][12]

-

Inhibition of Transpeptidation : Cephalosporins mimic the D-Ala-D-Ala structure at the end of the peptide chains.[] This allows them to bind to the active site of PBPs, irreversibly inhibiting their transpeptidase activity.[14]

-

Cell Lysis : The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall.[] This leads to a loss of structural integrity, and in the hypotonic environment of the host, the bacterial cell undergoes osmotic lysis and death.[13]

Caption: Mechanism of cephalosporin-mediated inhibition of bacterial cell wall synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent first-generation cephalosporins.

Table 1: Antibacterial Spectrum of Key First-Generation Cephalosporins

| Organism Type | Bacterial Species | Cephalothin | Cefazolin | Cephalexin | Cefadroxil |

| Gram-positive Cocci | Staphylococcus aureus (MSSA) | ++ | ++ | ++ | ++ |

| Streptococcus pneumoniae | ++ | ++ | ++ | ++ | |

| Beta-hemolytic streptococci | ++ | ++ | ++ | ++ | |

| Gram-negative Bacilli | Escherichia coli | + | + | + | + |

| Klebsiella pneumoniae | + | + | + | + | |

| Proteus mirabilis | + | + | + | + | |

| Anaerobes | Oral cavity anaerobes | + | + | + | + |

| Inactive Against | Enterococci, MRSA, Listeria | - | - | - | - |

Legend: ++ (High activity), + (Moderate activity), - (Inactive). Data compiled from sources[4][10].

Table 2: Pharmacokinetic Properties of Key First-Generation Cephalosporins

| Drug | Route of Administration | Protein Binding (%) | Half-life (hours) | Primary Excretion Route |

| Cephalothin | IV/IM | 65 - 80 | 0.5 - 1.0 | Renal |

| Cefazolin | IV/IM | 74 - 86 | 1.5 - 2.0 | Renal |

| Cephalexin | Oral | 10 - 20 | 0.9 - 1.5 | Renal |

| Cefadroxil | Oral | ~20 | 1.2 - 2.0 | Renal |

Data compiled from sources[9][14].

Experimental Protocols and Workflow

General Workflow for Antibiotic Discovery and Development

The development of first-generation cephalosporins followed a logical progression from natural product discovery to semi-synthetic optimization and clinical evaluation.

Caption: Generalized workflow for the discovery and development of semi-synthetic antibiotics.

Key Experimental Methodologies

-

Protocol: Acremonium chrysogenum is cultured in a large-scale fermentation tank under optimized conditions (e.g., temperature, pH, nutrient supply) to maximize the production of the antibiotic.[15][16] The crude filtrate from the culture is then subjected to a series of extraction and chromatography steps (e.g., adsorption on activated carbon, column chromatography) to isolate and purify Cephalosporin C.[17]

-

Protocol: The purified Cephalosporin C is treated with either a chemical agent (e.g., nitrosyl chloride) or, more commonly in modern processes, an enzyme called Cephalosporin C acylase.[8][18] This cleaves the D-α-aminoadipyl side chain at the C-7 position, yielding the 7-aminocephalosporanic acid (7-ACA) nucleus, which is then purified.[8]

-

Protocol: The isolated 7-ACA serves as the starting material, or precursor, for a wide range of chemical reactions.[19] To synthesize a specific derivative like cephalothin, 7-ACA is acylated by reacting it with an appropriate acyl chloride (e.g., 2-thienylacetyl chloride) under controlled conditions.[19] The resulting product is then purified, crystallized, and formulated into a final drug product.

Structure-Activity Relationship (SAR)

The antibacterial activity and pharmacokinetic properties of first-generation cephalosporins are determined by the chemical groups (side chains) attached to the 7-ACA nucleus.[20]

-

C-7 Acylamino Side Chain: Modifications at this position primarily influence the antibacterial spectrum and potency. For first-generation cephalosporins, the side chains are relatively simple. For example, the α-amino group in cephalexin contributes to its acid stability, allowing for oral administration.[9][13]

-

C-3 Substituent: The group at this position affects the compound's metabolism and pharmacokinetic profile.[7] The small, uncharged methyl group at C-3 in cephalexin contributes to its metabolic stability.[9][13] In contrast, the acetoxymethyl group in cephalothin is susceptible to deacetylation by esterases in the body, leading to a less active metabolite.

Conclusion

The historical development of first-generation cephalosporins is a landmark achievement in medicinal chemistry and infectious disease treatment. Beginning with a serendipitous observation in Sardinian sewage, the journey involved meticulous isolation, brilliant chemical insight in identifying the 7-ACA nucleus, and innovative semi-synthetic chemistry.[2][5] This pioneering work not only provided a powerful new class of antibiotics effective against penicillin-resistant pathogens but also established a foundational platform for the subsequent development of second, third, fourth, and fifth-generation cephalosporins, each with an expanded spectrum of activity and improved properties. The legacy of these first-generation agents endures in their continued clinical use and the principles of drug development they helped to establish.

References

- 1. Cephalosporins- History,Classification,Sar,Synthesis,Mechanism of action,Uses,side effects,(Medicinal chemistry,Pharmaceutical chemistry) | PPT [slideshare.net]

- 2. Cephalosporins 1945-1986 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. ijesir.org [ijesir.org]

- 5. The Enduring Legacy of Cephalosporins: A Comprehensive Historical Review - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 6. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cephalosporin - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. globalrph.com [globalrph.com]

- 12. Different Generations of Cephalosporin Medication [verywellhealth.com]

- 13. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 14. Cephalosporins - (First Generation) | PPTX [slideshare.net]

- 15. longdom.org [longdom.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. jetir.org [jetir.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystalline Forms and Polymorphism of Cephradine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephradine, a first-generation cephalosporin antibiotic, is a vital active pharmaceutical ingredient (API) known for its broad-spectrum bactericidal activity. The solid-state properties of Cephradine, particularly its crystalline forms, are of paramount importance as they can significantly influence its stability, solubility, bioavailability, and manufacturability. It has been reported that Cephradine can exist in multiple crystalline forms, including at least four anhydrous polymorphs, a monohydrate, and a dihydrate.[1][2][3] This guide provides a comprehensive overview of the known crystalline forms of Cephradine, their physicochemical properties, and the experimental methodologies used for their characterization.

Known Crystalline Forms of Cephradine

The polymorphism of Cephradine presents a complex landscape for pharmaceutical development. The primary crystalline forms discussed in scientific literature include the monohydrate (CPH), a dihydrate, and several anhydrous forms. Two specific anhydrous forms have been designated as CPA1 and CPA2.[2][4] Another distinct classification identifies four different crystal forms: Form I, Form II, Form III, and Form IV.[5] The precise correlation between the 'CPA' and 'Form' nomenclatures is not yet definitively established in the available literature, suggesting a need for further comparative studies.

The hydrated forms of Cephradine are generally preferred in pharmaceutical formulations due to their enhanced stability against oxidation compared to the anhydrous forms, which can degrade to cephalexin.[1][4]

Physicochemical Properties

A summary of the available quantitative data for the different crystalline forms of Cephradine is presented below.

| Form | Melting Point (°C) | Dehydration Temperature (°C) | Dissolution in Water (at 120 min) | Solubility in Water (at 25°C) |

| Monohydrate (CPH) | 140 - 142 (dec.) | 142 (to CPA1) | - | 4.21 mg/mL |

| Anhydrate (CPA1) | - | - | - | - |

| Anhydrate (CPA2) | - | - | - | - |

| Form I | - | - | 100% | 4.96 mg/mL |

| Form II | - | - | 75.55% | 6.59 mg/mL |

| Form III | - | - | 98.9% | - |

| Form IV | - | - | 77.83% | - |

| Dihydrate | - | - | - | - |

Data compiled from multiple sources.[2][5][6][7] Note: A comprehensive dataset for all properties across all forms is not available in the current literature.

Experimental Protocols

The characterization and differentiation of Cephradine's crystalline forms rely on a suite of analytical techniques. Detailed methodologies for key experiments are outlined below.

Preparation of Anhydrous Form CPA1 from Monohydrate (CPH)

Methodology: Anhydrous Cephradine Form 1 (CPA1) is prepared by the thermal dehydration of Cephradine Monohydrate (CPH).

-

A sample of CPH is placed in a ceramic crucible.

-

The sample is heated in a simultaneous thermal analyzer (STA) from room temperature to just beyond its dehydration point.

-

A controlled heating rate of 10 K/min is applied.

-

The dehydration of CPH to CPA1 is observed at approximately 142°C.[2]

X-Ray Powder Diffraction (XRPD)

Methodology: XRPD is a fundamental technique for identifying crystalline phases.

-

Samples are analyzed using a benchtop X-ray diffractometer equipped with a CuKβ X-ray source.

-

The instrument is operated at 40 kV and 15 mA.

-

A continuous scan is recorded for all samples over a 2θ range of 5° to 35°.

-

A step size of 0.02° 2θ and a scanning rate of 10° 2θ/min are employed.[2]

Specific 2θ peak data for each polymorph are not consistently available across the literature, highlighting a gap in the comprehensive characterization of these forms.

Raman Spectroscopy

Methodology: Raman spectroscopy provides vibrational information that is sensitive to changes in crystal lattice structure.

-

Raman spectra are collected using a dispersive Raman microscope.

-

A 785 nm laser operating at 100 mW is used for excitation.

-

Data is collected with a 10-second integration time over two scans.[2]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Methodology: DSC and TGA are used to characterize the thermal properties of the different crystalline forms.

-

A known weight of the sample is placed in an aluminum pan.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

DSC measures the heat flow to or from the sample, revealing melting points, phase transitions, and heats of fusion.

-

TGA measures the change in mass as a function of temperature, indicating dehydration or decomposition events.[5]

Dissolution Studies

Methodology: The dissolution behavior of the different crystal forms is a critical indicator of their potential bioavailability.

-

Dissolution studies are performed in water at 37 ± 0.5°C.

-

A paddle speed of 90 rpm is maintained.

-

The amount of dissolved Cephradine is measured over a period of 120 minutes.[5]

Interconversion and Stability of Crystalline Forms

The stability of the different crystalline forms of Cephradine is influenced by environmental factors such as temperature and humidity, as well as the solvent system used during crystallization.

A notable transformation is the solvent-mediated conversion of the monohydrate (CPH) to the anhydrous form CPA1. This occurs in methanol-water mixtures with water mole fractions below 0.2-0.35, with the exact transition point being temperature-dependent.[1][4]

Stability studies on Forms I, II, III, and IV have shown no interconversion after two months of storage at 0%, 52%, and 95% relative humidity at 20°C.[5] This suggests that these forms are relatively stable under these conditions.

The anhydrous forms of Cephradine are known to be less stable than the hydrated forms and can oxidize to form cephalexin.[1][4]

Visualizing Polymorphic Relationships and Experimental Workflows

To better understand the relationships between the different crystalline forms and the experimental processes involved in their study, the following diagrams are provided.

Conclusion

The polymorphism of this compound is a critical area of study for pharmaceutical scientists. The existence of multiple anhydrous forms, a monohydrate, and a dihydrate necessitates thorough characterization to ensure the development of a stable and effective drug product. While significant research has been conducted to identify and characterize these forms, a complete understanding of the relationships between all polymorphs and their comprehensive physicochemical properties remains an area for further investigation. The experimental protocols and data summarized in this guide provide a foundational understanding for researchers and professionals in the field of drug development. Future work should focus on elucidating the complete solid-state landscape of Cephradine to enable robust control over its crystalline forms during manufacturing and formulation.

References

- 1. researchgate.net [researchgate.net]

- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 4. data.epo.org [data.epo.org]

- 5. Crystal form of cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

The Biological Activity of Cephradine Monohydrate Against Gram-Positive Bacteria: A Technical Guide

Executive Summary: This technical guide provides an in-depth analysis of the biological activity of Cephradine Monohydrate, a first-generation cephalosporin antibiotic, against Gram-positive bacteria. It details the drug's mechanism of action, presents quantitative efficacy data, outlines standardized experimental protocols for susceptibility testing, and visualizes key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Introduction to this compound

Cephradine is a semi-synthetic, first-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2] It is particularly effective against Gram-positive organisms.[1] Structurally, as a beta-lactam antibiotic, its core mechanism involves the disruption of bacterial cell wall synthesis, leading to bacterial cell death.[3][4] This guide focuses specifically on its efficacy and mode of action against Gram-positive bacteria.

Mechanism of Action: Inhibition of Cell Wall Synthesis

The bactericidal effect of Cephradine is achieved by inhibiting the synthesis of the bacterial cell wall.[2][5] This process is critical for bacteria, especially for Gram-positive organisms which possess a thick peptidoglycan layer that provides structural integrity.[1]

The key steps in the mechanism of action are as follows:

-

Target Binding: Cephradine binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3][6][7]

-

Inhibition of Transpeptidation: PBPs are essential enzymes for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains.[1][2] By inhibiting these enzymes, Cephradine prevents the formation of a stable and rigid cell wall structure.[3]

-

Cell Lysis: The disruption of cell wall synthesis leads to a weakened and defective cell wall.[3][5] This compromised structure cannot withstand the internal osmotic pressure, resulting in cell lysis and death.[1][3]

References

- 1. What is Cephradine used for? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of Cephradine? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C16H21N3O5S | CID 21124775 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Beta-Lactam Ring of Cephradine Monohydrate: A Technical Guide to its Core Function and Vulnerabilities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephradine monohydrate, a first-generation cephalosporin, has long been a stalwart in the antibiotic armamentarium. Its efficacy is critically dependent on the strained four-membered beta-lactam ring, a key pharmacophore that targets and inactivates bacterial penicillin-binding proteins (PBPs), thereby disrupting cell wall synthesis and leading to bacterial lysis. This technical guide provides an in-depth exploration of the beta-lactam ring in this compound, detailing its mechanism of action, susceptibility to bacterial resistance mechanisms, and the experimental protocols used to characterize its activity. Quantitative data on its biological activity are summarized, and key molecular interactions and experimental workflows are visualized to offer a comprehensive resource for researchers in antimicrobial drug discovery and development.

Chemical Structure and the Centrality of the Beta-Lactam Ring

Cephradine is a semi-synthetic cephalosporin distinguished by a 7-aminocephalosporanic acid nucleus. The core of its antibacterial activity resides in the beta-lactam ring, a highly strained cyclic amide. This inherent ring strain is crucial for its chemical reactivity, rendering the amide bond susceptible to nucleophilic attack.

Chemical Name: (6R,7R)-7-[[(2R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, monohydrate

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal effect of cephradine is a direct consequence of the beta-lactam ring's ability to interfere with the final stages of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).

The mechanism can be elucidated as a multi-step process:

-

Mimicry of the Natural Substrate: The stereochemistry of the beta-lactam ring mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs.

-

Acylation of the PBP Active Site: This structural similarity allows cephradine to bind to the active site of the PBP. The strained beta-lactam ring is then subjected to a nucleophilic attack by a serine residue within the PBP active site.

-

Formation of a Stable Acyl-Enzyme Intermediate: This attack results in the opening of the beta-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.

-

Inhibition of Transpeptidation: The acylation of the PBP active site renders the enzyme inactive, preventing it from carrying out its essential role in cross-linking the peptidoglycan chains.

-

Cell Lysis: The inhibition of peptidoglycan synthesis and the action of bacterial autolysins lead to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

The Dawn of a New Cephalosporin: A Technical Guide to the Discovery and Initial Studies of Cephradine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antibiotic development, the early 1970s marked a period of significant advancement. Building upon the foundational discovery of cephalosporins, researchers sought to synthesize new derivatives with improved pharmacokinetic profiles and a broad spectrum of activity. It was in this context that cephradine, a first-generation cephalosporin, was synthesized and developed by scientists at the Squibb Institute for Medical Research, with its discovery first reported in 1971. This semi-synthetic antibiotic, structurally similar to cephalexin, quickly demonstrated its utility in treating a range of bacterial infections. This technical guide provides an in-depth analysis of the discovery and initial studies of Cephradine Monohydrate, focusing on its synthesis, mechanism of action, early in vitro and in vivo evaluations, and foundational clinical trials.

Chemical Synthesis

The initial synthesis of cephradine, a semi-synthetic cephalosporin, involves the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with a protected form of D-2-(1,4-cyclohexadienyl)glycine. The process can be carried out through various chemical and enzymatic routes.

Experimental Protocol: Chemical Synthesis

A common laboratory-scale synthesis of cephradine involves the following key steps:

-

Preparation of the Side Chain: D-α-phenylglycine is subjected to a Birch reduction to yield the diene, D-2-(1,4-cyclohexadienyl)glycine.

-

Protection of the Amino Group: The amino group of the side chain is protected, for example, using a tert-butoxycarbonyl (Boc) group.

-

Activation of the Carboxyl Group: The carboxyl group of the protected side chain is activated to facilitate amide bond formation. This can be achieved by converting it to a mixed anhydride using a reagent like isobutyl chloroformate.

-

Condensation with 7-ADCA: The activated and protected side chain is then reacted with 7-aminodesacetoxycephalosporanic acid (7-ADCA).

-

Deprotection: The protecting group on the amino group is removed to yield cephradine.

-

Purification and Crystallization: The final product is purified and crystallized, often as the monohydrate form, to yield a white to off-white crystalline powder.

Mechanism of Action

Cephradine, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This process is critical for the survival of bacteria, as the cell wall provides structural integrity and protection against osmotic pressure.

The primary molecular target of cephradine is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide chains, giving the cell wall its rigidity. By binding to the active site of PBPs, cephradine blocks their enzymatic activity. This disruption in cell wall synthesis leads to the activation of autolytic enzymes (autolysins) within the bacteria, which then degrade the cell wall, ultimately causing cell lysis and death.

Initial In Vitro Studies

The initial in vitro evaluation of cephradine focused on determining its spectrum of antibacterial activity against a wide range of clinically relevant bacteria. These studies were crucial in establishing the potential therapeutic applications of the new antibiotic.

Experimental Protocol: Broth Dilution Susceptibility Testing (Early 1970s)

A typical broth dilution protocol from the era to determine the Minimum Inhibitory Concentration (MIC) would have involved the following steps:

-

Media Preparation: A suitable broth medium, such as Mueller-Hinton broth, was prepared and sterilized.

-

Antibiotic Dilution Series: A series of twofold dilutions of cephradine were prepared in the broth medium in test tubes.

-

Inoculum Preparation: The bacterial isolates to be tested were grown in a separate broth culture to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU) per milliliter.

-

Inoculation: Each tube in the dilution series was inoculated with the standardized bacterial suspension. A control tube containing no antibiotic was also inoculated to ensure bacterial growth.

-

Incubation: The tubes were incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of cephradine that completely inhibited visible bacterial growth.

In Vitro Antibacterial Spectrum

Early studies demonstrated that cephradine possessed a broad spectrum of activity, particularly against Gram-positive cocci and many common Gram-negative bacilli. A study in 1973 indicated that a zone of growth inhibition of 20 mm or more around a 30-µg cephradine disc was a reliable indicator of susceptibility for most bacterial species tested.[2]

| Bacterial Species | Typical MIC Range (µg/mL) from early studies |

| Staphylococcus aureus (penicillinase-producing) | 1.6 - 6.3 |

| Streptococcus pyogenes | ≤0.1 - 0.8 |

| Streptococcus pneumoniae | ≤0.1 - 0.4 |

| Escherichia coli | 3.1 - 12.5 |

| Klebsiella pneumoniae | 3.1 - 12.5 |

| Proteus mirabilis | 3.1 - 12.5 |

Note: These are representative values from early 1970s literature and may vary between studies.

Initial In Vivo Studies

Following the promising in vitro results, in vivo studies in animal models were conducted to assess the efficacy, pharmacokinetics, and toxicology of cephradine.

Experimental Protocol: Animal Pharmacokinetic Studies

Early pharmacokinetic studies in animals typically involved the following steps:

-

Animal Models: Common animal models included mice, rats, and dogs.

-

Drug Administration: Cephradine was administered via various routes, including oral, subcutaneous, and intravenous.

-

Sample Collection: Blood samples were collected at predetermined time points after drug administration. Urine was also collected over a 24-hour period.

-

Drug Concentration Analysis: The concentration of cephradine in serum and urine was determined using a microbiological assay.

-

Pharmacokinetic Parameter Calculation: The data was used to calculate key pharmacokinetic parameters such as peak serum concentration (Cmax), time to peak concentration (Tmax), elimination half-life (t1/2), and urinary excretion rate.

Pharmacokinetic Profile in Animals

Metabolic studies in mice, rats, and dogs showed that cephradine is well absorbed after oral and subcutaneous administration, with peak blood levels generally reached within 30 to 150 minutes.[3][4] The drug was found to be excreted largely unchanged in the urine, with 70 to 100% of the administered dose recovered within 24 hours.[3] The plasma half-life in rats and dogs was approximately 1 hour.[3][4]

| Animal Model | Route of Administration | Peak Serum Concentration (µg/mL) | Time to Peak (min) | Half-life (hours) |

| Mice | Subcutaneous | 59 | 30 | ~1 |

| Rats | Oral | Not specified | 30-60 | ~1 |

| Dogs | Oral | Not specified | 60-150 | ~1 |

Data compiled from early studies.

Toxicology Studies in Animals

Initial toxicology studies in animals were essential to establish the safety profile of cephradine.

| Animal Model | Study Type | Dosage and Route | Key Findings |

| Mice | Acute Toxicity (LD50) | 5 to >8 g/kg (oral), 3.0 to 3.8 g/kg (intravenous) | Low order of acute toxicity |

| Rats | Acute Toxicity (LD50) | 5 to >8 g/kg (oral), 4.0 g/kg (intraperitoneal) | Low order of acute toxicity |

| Rats, Dogs, Monkeys | Subacute & Chronic Toxicity | Various doses (oral and intravenous) for up to 26 weeks | No significant drug-related toxicity observed; no evidence of nephrotoxicity. |

Initial Clinical Trials

The favorable results from preclinical studies paved the way for clinical trials in humans to evaluate the safety and efficacy of cephradine for treating various bacterial infections.

Experimental Protocol: Clinical Trial for Uncomplicated Urinary Tract Infections (UTIs)

A typical protocol for an early clinical trial of cephradine in patients with UTIs would have included:

-

Patient Selection: Adult patients with clinical signs and symptoms of acute, uncomplicated UTI and a positive urine culture were enrolled.

-

Study Design: A double-blind, randomized, multicenter design was often employed, comparing different dosage regimens of cephradine.

-

Treatment Regimen: Patients received oral cephradine capsules at a specified dose and duration (e.g., 500 mg twice daily for 10 days).

-

Efficacy Assessment: Clinical response (resolution of symptoms) and bacteriological response (eradication of the causative pathogen from urine cultures) were assessed during and after treatment.

-

Safety Assessment: Adverse events were monitored and recorded throughout the study.